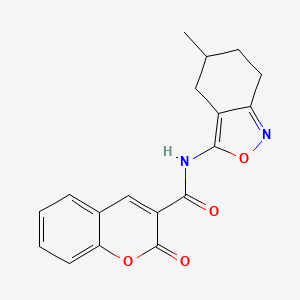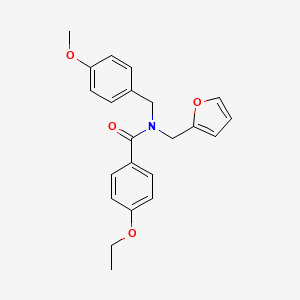
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with a unique structure that combines elements of benzoxazole and chromene
Preparation Methods
The synthesis of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzoxazole ring: This can be achieved by cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable carboxylic acid or ester.
Introduction of the chromene moiety: This step involves the reaction of the benzoxazole intermediate with a chromene precursor, often through a condensation reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and other reagents to facilitate the reactions.
Chemical Reactions Analysis
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Research: Researchers investigate the interactions of this compound with biological molecules, such as proteins and nucleic acids, to understand its potential biological effects.
Mechanism of Action
The mechanism of action of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(2-methylphenoxy)acetamide: This compound has a similar benzoxazole structure but differs in the substituents on the chromene moiety.
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(2-nitrophenoxy)acetamide: This compound also shares the benzoxazole core but has different functional groups attached to the chromene ring.
Properties
Molecular Formula |
C18H16N2O4 |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H16N2O4/c1-10-6-7-14-12(8-10)17(24-20-14)19-16(21)13-9-11-4-2-3-5-15(11)23-18(13)22/h2-5,9-10H,6-8H2,1H3,(H,19,21) |
InChI Key |
KMIJUIDFQWRRMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11387845.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11387847.png)
![N-(3-chlorophenyl)-3-ethyl-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11387854.png)
![2-(2-Methylphenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B11387877.png)
![4-ethoxy-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B11387881.png)
![6-[(4-Bromophenoxy)methyl]-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11387889.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11387899.png)
![N-[4-(acetylamino)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11387906.png)
![3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387914.png)
![2-[(4-benzylpiperidin-1-yl)carbonyl]-7-methyl-4H-chromen-4-one](/img/structure/B11387924.png)
![6-ethyl-2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one](/img/structure/B11387925.png)
![Methyl 2-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11387928.png)
